molecular formula C12H21N5O2 B2451505 3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide CAS No. 2101199-82-8

3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2451505
CAS No.: 2101199-82-8
M. Wt: 267.333
InChI Key: MDQUEABQSXRBLG-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the amino group: Amination reactions can be used to introduce the amino group at the 3-position of the pyrazole ring.

    Attachment of the ethyl group: Alkylation reactions can be employed to introduce the ethyl group at the 1-position.

    Incorporation of the morpholine moiety: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step may involve the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. For example, it may inhibit a specific enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the morpholine moiety.

    3-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide: Contains a hydroxyethyl group instead of the morpholin-4-ylethyl group.

    3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide: Contains a methyl group instead of an ethyl group.

Uniqueness

The presence of the morpholin-4-ylethyl group in 3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide may confer unique biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.

Properties

IUPAC Name

5-amino-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-2-17-10(9-11(13)15-17)12(18)14-3-4-16-5-7-19-8-6-16/h9H,2-8H2,1H3,(H2,13,15)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQUEABQSXRBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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